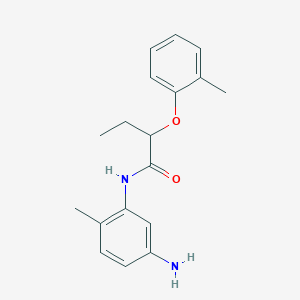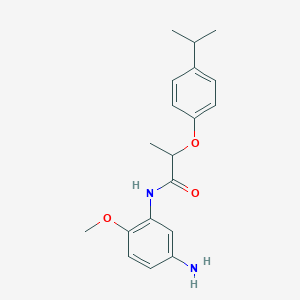
2-(3-Ethoxyphenyl)azepane
Overview
Description
“2-(3-Ethoxyphenyl)azepane” is a specialty product for proteomics research . It has a molecular formula of C14H21NO and a molecular weight of 219.32 .
Synthesis Analysis
Azepane-based compounds, such as “2-(3-Ethoxyphenyl)azepane”, are synthesized using different approaches including ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . The synthesis of azepane-based compounds continues to be a significant area of interest due to their various biological activities .Molecular Structure Analysis
The molecular structure of “2-(3-Ethoxyphenyl)azepane” consists of a seven-membered carbocycle where one carbon atom is replaced with a nitrogen atom . This structure is also found in fused-ring derivatives .Chemical Reactions Analysis
The synthesis of the azepane ring, a key component of “2-(3-Ethoxyphenyl)azepane”, involves different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .Scientific Research Applications
Synthesis of Non-Fused N-Aryl Azepane Derivatives
2-(3-Ethoxyphenyl)azepane: plays a crucial role in the synthesis of non-fused N-aryl azepane derivatives. These compounds are synthesized through Pd/LA-catalyzed decarboxylation, which proceeds under mild conditions and results in highly functionalized azepanes. This method is significant for its synthetic value and has been used in the formal synthesis of Proheptazine, an opioid analgesic .
Proteomics Research
In proteomics research, 2-(3-Ethoxyphenyl)azepane is utilized as a specialty chemical. Its unique properties make it suitable for studying protein interactions and functions. It is available for purchase from various biochemical suppliers for research purposes .
Drug Development
The compound is instrumental in drug development, particularly in the synthesis of complex azepanes from simple nitroarenes. This process involves photochemical dearomative ring expansion and is central to the creation of new bioactive materials .
Pharmacology
In pharmacology, azepane derivatives, including those derived from 2-(3-Ethoxyphenyl)azepane , are explored as novel inhibitors, antidiabetics, anticancer agents, and DNA binding reagents. Their diverse biological activities make them valuable in the design of new therapeutic agents .
Synthetic Chemistry
2-(3-Ethoxyphenyl)azepane: is a key intermediate in synthetic chemistry. It is used in various cyclization strategies to create non-fused N-aryl azepanes, which are challenging due to the low nucleophilic character of the aryl versus alkyl amine moiety .
Antimycobacterial Drug Candidate Design
Azepane derivatives are being investigated for their antimycobacterial properties. For instance, lupane type A-ring azepane triterpenoids have shown activity against Mycobacterium tuberculosis and are considered potential drug candidates .
Future Directions
Azepane-based compounds, including “2-(3-Ethoxyphenyl)azepane”, continue to be of great interest in research due to their various biological activities . The development of new synthetic methods for the construction of azepane derivatives with relevant biological activity and good pharmacological profiles is expected in the near future .
properties
IUPAC Name |
2-(3-ethoxyphenyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-16-13-8-6-7-12(11-13)14-9-4-3-5-10-15-14/h6-8,11,14-15H,2-5,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCZZIGQKRWZQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CCCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10663004 | |
| Record name | 2-(3-Ethoxyphenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10663004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946682-03-7 | |
| Record name | 2-(3-Ethoxyphenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10663004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



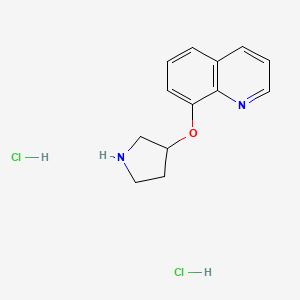
![4-[4-(tert-Butyl)phenyl]piperidine hydrochloride](/img/structure/B1391232.png)

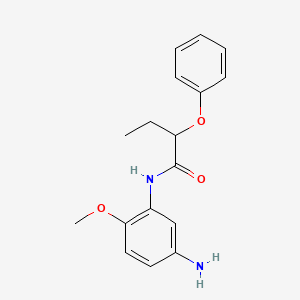



![2-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1391243.png)
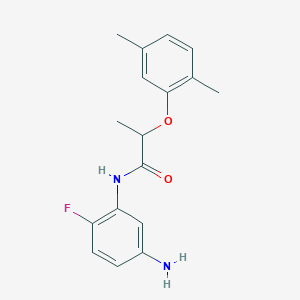
![3-[(2-Methyl-2-propenyl)oxy]pyrrolidine hydrochloride](/img/structure/B1391245.png)
![3-[4-(Tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1391248.png)
